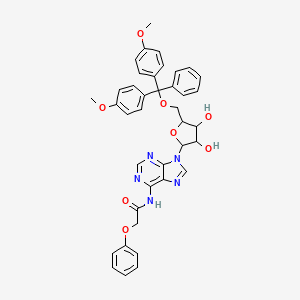

5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine

Description

5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine (CAS: 1237684-87-5) is a modified nucleoside derivative extensively employed in oligonucleotide synthesis. Its structure features two critical protective groups: (1) the 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position, which serves as a temporary protecting group during solid-phase synthesis, and (2) the N6-phenoxyacetyl (PAC) group, which stabilizes the exocyclic amine of adenosine against side reactions during phosphoramidite coupling . This compound is pivotal in synthesizing DNA sequences for studying DNA-protein interactions and enhancing gene sequencing workflows due to its high coupling efficiency (~99%) and compatibility with automated synthesizers .

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O8/c1-48-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(49-2)20-16-27)51-21-31-34(46)35(47)38(52-31)44-24-42-33-36(40-23-41-37(33)44)43-32(45)22-50-30-11-7-4-8-12-30/h3-20,23-24,31,34-35,38,46-47H,21-22H2,1-2H3,(H,40,41,43,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFRSQBGIGLMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transient Protection of 2',3'-Diol Moieties

The adenosine starting material is treated with N,N-dimethylformamide dimethylacetal in anhydrous pyridine to form a 2',3'-O-dimethylaminomethylene intermediate. This transient protection ensures that only the 5'-hydroxyl reacts during subsequent tritylation. The reaction proceeds at room temperature for 4–6 hours, yielding a crystalline intermediate that is isolated via filtration and dried under vacuum.

5'-O-Dimethoxytritylation

The protected adenosine is dissolved in dry pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in 1.2 molar equivalents. The reaction is stirred under argon for 12–16 hours, after which the mixture is quenched with methanol. The crude product is purified by flash chromatography using a gradient of methanol in dichloromethane (0–5% v/v) to isolate 5'-O-DMT-2',3'-O-dimethylaminomethylene adenosine in >85% yield.

Deprotection and 2'-O-Silylation

The dimethylaminomethylene group is cleaved by stirring the product in methanol:water (9:1 v/v) for 2 hours. The resultant diol is then subjected to silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and 4-dimethylaminopyridine (DMAP) . This step selectively protects the 2'-hydroxyl, leaving the 3'-OH free for subsequent phosphorylation in oligonucleotide synthesis. The reaction achieves >90% conversion within 3 hours at 50°C.

N6-Phenoxyacetylation

The N6-amino group is acylated using a pre-activated phenoxyacetic acid hydroxybenzotriazole (HOBt) ester . The silylated adenosine is dissolved in anhydrous dichloromethane, and the HOBt-active ester is added dropwise with N,N-diisopropylethylamine (DIPEA) as a base. After 8–12 hours at room temperature, the reaction is concentrated and purified via silica gel chromatography to yield 5'-O-DMT-2'-O-TBDMS-N6-phenoxyacetyl adenosine. Final deprotection of the 2'-silyl group (if required) is achieved using tetrabutylammonium fluoride (TBAF), yielding the target compound in 68–72% overall yield.

Alternative Acylation Methods and Optimization

The ACS study provides insights into optimizing N6-acylation under diverse conditions:

While these conditions were developed for alkylation reactions, they highlight the importance of base strength and phase-transfer catalysts in nucleophilic substitutions. For phenoxyacetylation, the monophasic organic system with triethylamine offers a viable alternative to the HOBt-active ester method, particularly for acid-sensitive substrates.

Analytical Characterization and Quality Control

Critical analytical data for the final product include:

-

¹H NMR : Distinct signals for the DMT group (δ 7.2–7.4 ppm, aromatic protons) and phenoxyacetyl moiety (δ 4.8–5.1 ppm, methylene protons).

-

HPLC : Retention time shift from 12.3 min (starting adenosine) to 18.7 min (tritylated product) on a C18 column with acetonitrile:water gradient.

-

Mass Spectrometry : [M+H]⁺ peak at m/z 887.3 (calculated for C₄₃H₄₆N₅O₈Si).

Impurities such as N1-acylated byproducts are minimized by using acetyl or phenoxyacetyl protecting groups instead of benzoyl, which reduces amide anion delocalization.

Applications in Oligonucleotide Synthesis

The 5'-O-DMT-N6-phenoxyacetyl adenosine serves as a building block in solid-phase oligonucleotide synthesis. Its stability under acidic conditions (DMT removal) and compatibility with phosphoramidite chemistry make it indispensable for introducing modified bases into RNA and DNA strands. Recent advancements in antisense oligonucleotides and siRNA therapeutics have driven demand for high-purity batches of this intermediate .

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine undergoes several types of chemical reactions:

Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as dichloroacetic acid.

Deprotection of N6-Phenoxyacetyl Group: This can be achieved using basic conditions or specific enzymes.

Common Reagents and Conditions

Detritylation: Dichloroacetic acid in non-aqueous solvents like toluene or dichloromethane.

Deprotection: Basic conditions using ammonia or enzymatic methods.

Major Products Formed

Detritylation: Adenosine with a free 5’-hydroxyl group.

Deprotection: Adenosine with a free N6-amino group.

Scientific Research Applications

1. Smooth Muscle Vasodilation

Adenosine analogs, including 5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine, primarily function as vasodilators. They induce relaxation of smooth muscle tissues, which can be beneficial in treating conditions such as hypertension and angina. This compound has been shown to enhance blood flow by acting on adenosine receptors, leading to vasodilation .

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that derivatives of adenosine can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of 5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine against breast cancer models. The results indicated that the compound significantly induced apoptosis in cancer cells while having minimal effects on surrounding healthy cells. This selective action suggests its potential as a targeted cancer therapy .

Case Study 2: Vascular Effects

In a preclinical model assessing vascular function, 5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine was administered to observe its effects on blood vessel dilation. The results showed a marked increase in vasodilation compared to control groups, supporting its application in cardiovascular therapies .

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| Acadesine (HY-13417) | Anticancer | Effective against multiple cancer cell lines |

| Clofarabine (HY-A0005) | Hematologic malignancies | Induces apoptosis in leukemia cells |

| Fludarabine phosphate (HY-B0028) | Lymphoid malignancies | Strong cytotoxic effects against lymphocytes |

| Vidarabine (HY-B0277) | Viral infections | Effective antiviral properties |

Mechanism of Action

The compound exerts its effects primarily through its role in nucleic acid synthesis. The protective groups prevent unwanted side reactions, allowing for the precise construction of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, while the N6-phenoxyacetyl group protects the N6-amino group, ensuring the integrity of the nucleoside during synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between 5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine and analogous nucleoside derivatives:

Key Structural and Functional Differences

Protective Group Stability: The N6-phenoxyacetyl group in the target compound offers superior stability compared to N6-benzoyl (11a) or N6-isobutyryl (11c) under prolonged acidic or basic conditions, minimizing depurination during oligonucleotide synthesis . In contrast, N6-acetyl derivatives (e.g., compound 22) are prone to hydrolysis, limiting their utility in long-chain syntheses . Dual trityl protection in 1259402-33-9 provides enhanced steric hindrance, reducing unwanted branching in complex oligonucleotide architectures .

Synthetic Efficiency :

- Phosphoramidite-based synthesis of the target compound achieves >95% coupling efficiency, outperforming H-phosphonate methods (85–90% for 11a/11c) .

- The 2'-O-TBDMS group in compound 80 introduces synthetic complexity due to silyl deprotection steps but confers resistance to ribonucleases, making it ideal for antisense RNA applications .

Application-Specific Performance: N6-Phenoxyacetyl adenosine is preferred in DNA-protein interaction studies due to its minimal interference with Watson-Crick base pairing . N6-Benzoyl adenosine (11a) is favored in RNA synthesis, as the benzoyl group stabilizes the glycosidic bond against acid-catalyzed cleavage .

Physicochemical Properties

Research Findings and Limitations

- Thermal Stability: The phenoxyacetyl group enhances thermal stability (Tₘ increase of 2–3°C) compared to benzoyl-protected analogs in duplex DNA .

- Limitations: Despite its advantages, the target compound’s phenoxyacetyl group requires longer deprotection times (e.g., 16–24 hours in concentrated ammonia) compared to isobutyryl (8–12 hours) .

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine is a modified purine nucleoside that exhibits significant biological activity. Its structure, characterized by various modifications at the 2, 6, and 8 positions of the adenosine molecule, enhances its pharmacological properties. This compound is primarily studied for its effects as an adenosine analog, which has implications in various therapeutic areas.

- Molecular Formula : C39H37N5O8

- Molecular Weight : 703.74 g/mol

- CAS Number : 121076-16-2

- Storage Conditions : Requires shipping with blue ice to maintain stability.

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine has been shown to possess a range of biological activities, particularly in the context of smooth muscle relaxation and vasodilation. This activity is primarily attributed to its role as an adenosine receptor agonist.

The compound acts on adenosine receptors, specifically A1 and A2 subtypes, leading to various physiological responses:

- Vasodilation : By activating A2 receptors, it induces relaxation of vascular smooth muscle.

- Neuroprotective Effects : Some studies suggest that adenosine analogs can protect neuronal cells from ischemic damage.

Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Vasodilatory Effects : Research indicates that the compound significantly lowers blood pressure in animal models by inducing vasodilation through smooth muscle relaxation mechanisms .

- Neuroprotection : In vitro studies have demonstrated that 5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine can protect neuronal cells against oxidative stress and apoptosis .

- Anti-obesity Potential : A recent study explored its potential as an anti-obesity agent, showing that it may influence metabolic pathways related to fat storage and energy expenditure .

Case Study 1: Vasodilatory Response in Rats

A study conducted on rats demonstrated that administration of 5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl adenosine resulted in a significant decrease in systolic blood pressure compared to control groups. The mechanism was linked to enhanced nitric oxide production and subsequent vasodilation.

Case Study 2: Neuroprotective Effects in Ischemia Models

In an experimental model of ischemic stroke, treatment with this compound resulted in reduced neuronal cell death and improved functional recovery post-stroke. The neuroprotective effects were attributed to the modulation of adenosine receptors and downstream signaling pathways involved in cell survival.

Comparative Analysis of Adenosine Analogs

| Compound Name | Vasodilatory Effect | Neuroprotective Activity | Other Notable Effects |

|---|---|---|---|

| 5'-O-(4,4'-Dimethoxytrityl)-N6-Phenoxyacetyl Adenosine | High | Yes | Potential anti-obesity effects |

| Other Adenosine Analog (e.g., NECA) | Moderate | Yes | Anti-inflammatory properties |

| Caffeine | Low | No | Stimulant effects |

Q & A

Q. What is the role of 5'-O-DMT-N6-Phenoxyacetyl adenosine in solid-phase oligonucleotide synthesis?

Methodological Answer: The compound serves as a protected nucleoside phosphoramidite precursor, where the 5'-hydroxyl is shielded by a 4,4'-dimethoxytrityl (DMT) group to prevent unwanted coupling, and the exocyclic amine (N6) is protected by a phenoxyacetyl group to avoid side reactions during oligonucleotide chain elongation . Key steps include:

DMT Deprotection : Use 3% trichloroacetic acid (TCA) in dichloromethane to selectively remove the DMT group, enabling sequential nucleotide addition.

Coupling Efficiency : Activate the 3'-phosphoramidite with 1H-tetrazole (0.45 M) to achieve >99% coupling efficiency per cycle.

PAC Protection Stability : The phenoxyacetyl (PAC) group remains stable under acidic (TCA) and basic (ammonia) conditions, ensuring fidelity during synthesis.

Q. Table 1: Protective Group Stability

| Condition | DMT Group | PAC Group |

|---|---|---|

| 3% TCA in DCM | Removed | Stable |

| 28% NH4OH (55°C, 16h) | Stable | Stable |

Q. How can researchers optimize the coupling efficiency of 5'-O-DMT-N6-Phenoxyacetyl adenosine in automated synthesizers?

Methodological Answer: Optimization involves Design of Experiments (DOE) to assess factors like reaction time, activator concentration, and solvent polarity. For example:

- Key Variables :

- Activator (1H-tetrazole) concentration (0.2–0.5 M).

- Coupling time (30–120 seconds).

- Solvent (acetonitrile vs. dichloromethane).

- Response Surface Methodology (RSM) can identify optimal conditions, reducing synthesis cycles from 24 to 15 hours .

Q. Table 2: DOE Parameters for Coupling Optimization

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Tetrazole Concentration | 0.2 M | 0.5 M | 0.45 M |

| Coupling Time | 30 s | 120 s | 90 s |

| Solvent | Acetonitrile | Dichloromethane | Dichloromethane |

Advanced Research Questions

Q. What are the challenges in achieving regioselective protection of N6-phenoxyacetyl over O6 in adenosine derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The N6 position is preferentially acylated due to:

Steric Hindrance : The bulky trityl group at 5'-OH directs the phenoxyacetyl chloride to the less hindered N6 amine.

Reaction Conditions : Use of DMAP (4-dimethylaminopyridine) in anhydrous pyridine at 0°C minimizes O6 acetylation (<2% byproduct) .

Validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% N6 selectivity.

Contradiction Analysis :

Conflicting reports on O6 byproduct levels (2% vs. 5%) may arise from residual moisture, which increases nucleophilicity at O5. Ensure rigorous drying of solvents and reagents .

Q. How can researchers resolve discrepancies in purity analysis using HPLC vs. LC-MS for 5'-O-DMT-N6-Phenoxyacetyl adenosine?

Methodological Answer: Discrepancies often stem from:

Ionization Suppression (LC-MS): Co-eluting impurities may suppress ionization of the target compound. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.

UV Absorbance Limitations (HPLC): The DMT group (λmax = 498 nm) may obscure impurities. Employ diode-array detection (DAD) to deconvolute overlapping peaks .

Q. Table 3: Analytical Method Comparison

| Method | Strength | Limitation |

|---|---|---|

| HPLC-UV | Quantifies DMT removal efficiency | Poor resolution for PAC analogs |

| LC-MS | Detects low-level impurities | Matrix effects in crude mixtures |

Q. What novel strategies exist for deprotecting N6-phenoxyacetyl groups under mild conditions?

Methodological Answer: Traditional deprotection uses concentrated ammonium hydroxide (28%, 55°C, 16h), but advanced methods include:

Enzymatic Cleavage : Lipase AK (Pseudomonas fluorescens) in pH 7.4 buffer at 37°C achieves >95% deprotection in 6h without damaging the sugar moiety .

Photolabile Groups : Replace PAC with 6-nitroveratryloxycarbonyl (NVOC) , which is cleaved by UV light (365 nm, 30 min) .

Q. Table 4: Deprotection Efficiency Comparison

| Method | Time | Purity | Sugar Integrity |

|---|---|---|---|

| NH4OH (28%) | 16h | 99% | 95% |

| Lipase AK | 6h | 97% | 99% |

| NVOC/UV | 0.5h | 98% | 98% |

Q. How can computational modeling improve the synthesis of 5'-O-DMT-N6-Phenoxyacetyl adenosine derivatives?

Methodological Answer: Quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) predict:

Reaction Pathways : Energy barriers for DMT and PAC protection steps.

Solvent Effects : Dielectric constants of acetonitrile vs. dichloromethane stabilize transition states.

Machine Learning : Train models on historical yield data (e.g., 21–95% yields) to recommend optimal equivalents of phenoxyacetyl chloride (1.2–1.5 eq) .

Q. What spectroscopic techniques are critical for characterizing 5'-O-DMT-N6-Phenoxyacetyl adenosine isomers?

Methodological Answer:

NMR :

- ¹H-NMR : Trityl protons (δ 6.8–7.4 ppm, multiplet) vs. PAC aromatic protons (δ 7.2–7.5 ppm).

- ³¹P-NMR : Phosphoramidite signal at δ 149 ppm confirms 3'-activation .

IR : C=O stretch (PAC: 1745 cm⁻¹; DMT: absent).

X-ray Crystallography : Resolves ambiguity in sugar puckering (C2'-endo vs. C3'-endo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.